molecular formula C13H16O2 B8680632 6-Benzyloxymethyl-3,4-dihydro-2H-pyran CAS No. 89429-82-3

6-Benzyloxymethyl-3,4-dihydro-2H-pyran

Cat. No. B8680632
CAS RN: 89429-82-3
M. Wt: 204.26 g/mol
InChI Key: HIHAXAWWHPHLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyloxymethyl-3,4-dihydro-2H-pyran is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Benzyloxymethyl-3,4-dihydro-2H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzyloxymethyl-3,4-dihydro-2H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89429-82-3

Product Name

6-Benzyloxymethyl-3,4-dihydro-2H-pyran

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

6-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran

InChI

InChI=1S/C13H16O2/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15-13/h1-3,6-8H,4-5,9-11H2

InChI Key

HIHAXAWWHPHLKU-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(OC1)COCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5.71 g of 6-hydroxymethyl-3,4-dihydro-2H-pyran dissolved in 100 ml of dimethylformamide was added dropwise to a mixture of 2.18 g of sodium hydride (as a 55% w/w dispersion in mineral oil) and dimethylformamide, whilst ice-cooling. The mixture was then stirred at room temperature for 1 hour, after which 6.33 g of benzyl chloride were added to it. The mixture was stirred for 16 hours, after which it was poured into 1 liter of water. The resulting mixture was then extracted twice with ethyl acetate. The combined extracts were washed with water, dried over anhydrous magnesium sulfate and concentrated by evaporation under reduced pressure. The oily residue (13 g) was subjected to column chromatography through 200 g of silica gel. 9.40 g of the title compound were obtained as a colorless oil from those fractions eluted with mixtures of diethyl ether and hexane ranging from 4:100 to 5:100 by volume. It boiled at 125°-130° C. (bath temperature)/1 mmHg (133 Pa).
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6.33 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four

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